molecular formula C9H11N3O2 B13166340 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13166340
M. Wt: 193.20 g/mol
InChI Key: ZMQGVVXCPUAXGU-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a cyclopropylamino group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.

    Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent such as methyl iodide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropylamine for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.

    Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may enhance binding affinity and specificity to these targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylpyrimidine-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.

    2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with different positions of the methyl and carboxylic acid groups.

    2-(Cyclopropylamino)-5-ethylpyrimidine-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(Cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid is unique due to the presence of the cyclopropylamino group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and specificity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

2-(cyclopropylamino)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H11N3O2/c1-5-4-10-9(11-6-2-3-6)12-7(5)8(13)14/h4,6H,2-3H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

ZMQGVVXCPUAXGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)NC2CC2

Origin of Product

United States

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